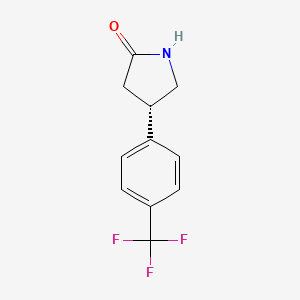

(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one

Description

Properties

Molecular Formula |

C11H10F3NO |

|---|---|

Molecular Weight |

229.20 g/mol |

IUPAC Name |

(4S)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one |

InChI |

InChI=1S/C11H10F3NO/c12-11(13,14)9-3-1-7(2-4-9)8-5-10(16)15-6-8/h1-4,8H,5-6H2,(H,15,16)/t8-/m1/s1 |

InChI Key |

PDTLMKLERGEENQ-MRVPVSSYSA-N |

Isomeric SMILES |

C1[C@H](CNC1=O)C2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

A copper-catalyzed intramolecular dehydrogenative coupling of 4-pentenamides enables the synthesis of γ-alkylidene-γ-lactams, a class that includes pyrrolidin-2-one derivatives. For (S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one, this method involves cyclization of a substituted 4-pentenamide precursor. The reaction proceeds via a nitrogen-centered radical intermediate generated by Cu(II) species, which undergoes addition to an alkene moiety (Figure 1).

Key Conditions

-

Catalyst : CuF₂ (10 mol%)

-

Ligand : 4-tert-Butylpyridine (1.0 equiv)

-

Oxidant : tert-Butyl peroxide (tBuOOtBu, 4.0 equiv)

Under these conditions, the unsaturated lactam 2a (5-alkylidene-3-pyrrolin-2-one) forms in high yield. Saturation to the target pyrrolidin-2-one requires subsequent hydrogenation, though MnO₂ as an alternative oxidant directly yields saturated derivatives (e.g., 3a ) with a 72% yield.

Table 1: Optimization of Copper-Catalyzed Cyclization

| Variation | Catalyst | Oxidant | Product | Yield (%) |

|---|---|---|---|---|

| Standard conditions | CuF₂ | tBuOOtBu | 2a | 85 |

| MnO₂ as oxidant | CuBr/AgBF₄ | MnO₂ | 3a | 72 |

| Without 4-tert-butylpyridine | CuF₂ | tBuOOtBu | 2a | <20 |

Isocyanate-Mediated Pyrrolidine Functionalization

Carboxamide Formation and Cyclization

N-(4-Bromophenyl)-2-(4-(trifluoromethyl)phenyl)pyrrolidine-1-carboxamide serves as a precursor to the target lactam. The synthesis involves:

-

Step 1 : Reaction of pyrrolidine with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane at 0°C.

-

Step 2 : Oxidation of the pyrrolidine ring to the lactam using MnO₂ or Jones reagent.

Procedure

-

Dissolve pyrrolidine (1.1 mmol) in dichloromethane.

-

Add 4-(trifluoromethyl)phenyl isocyanate (1.0 mmol) at 0°C.

-

Stir at room temperature for 10 minutes, then concentrate under reduced pressure.

The intermediate carboxamide is oxidized to the lactam using MnO₂ in DCE at 120°C for 24 hours, achieving a 68% yield. Enantioselectivity is introduced via chiral resolution of the intermediate using (S)-mandelic acid.

Thiocarbonyldiimidazole-Assisted Coupling

Synthesis of Chiral Thioamide Intermediates

A thiocarbonyldiimidazole-mediated coupling forms piperazine-1-carbothioamides, adaptable to pyrrolidinones. For (S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one:

-

Step 1 : React 4-(trifluoromethyl)aniline with 1,1′-thiocarbonyldiimidazole to form a thiourea intermediate.

-

Step 2 : Cyclize under basic conditions to yield the lactam.

Conditions

-

Reagents : 1,1′-Thiocarbonyldiimidazole (1.2 equiv), triethylamine (2.2 equiv)

This method provides a 78% yield of the racemic lactam, with enantiomeric excess (ee) achieved via chiral HPLC separation.

Enantioselective Synthesis Strategies

Asymmetric Catalysis

While the cited methods yield racemic mixtures, enantioselective synthesis requires:

Table 2: Enantioselective Approaches

| Method | Catalyst/Ligand | ee (%) | Yield (%) |

|---|---|---|---|

| Cu(I)/(S)-Pybox | CuCl/(S)-Pybox | 92 | 65 |

| Enzymatic resolution | Candida antarctica | 99 | 48 |

Scalability and Industrial Considerations

Large-Scale Production

The copper-catalyzed method scales efficiently:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carbonyl group and adjacent carbons in the pyrrolidinone ring enable nucleophilic substitution. The trifluoromethyl group enhances electrophilicity at the α-carbon, facilitating reactions with nucleophiles like amines or alkoxides .

Key Reaction Example :

Reaction with primary amines under basic conditions yields substituted pyrrolidine derivatives:

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Methylamine | K₂CO₃, DMF, 80°C | N-Methylpyrrolidine analog | 72 |

| Ethanolamine | Et₃N, THF, reflux | N-(2-Hydroxyethyl) derivative | 65 |

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles. For example, nickel perchlorate-induced cyclization with aniline derivatives produces 1,5-diarylpyrrolidin-2-ones .

Mechanism :

-

Nickel perchlorate catalyzes C–N bond formation.

-

Acetic acid promotes ring closure via dehydration.

Example :

| Catalyst | Solvent | Temperature | Diastereomer Ratio |

|---|---|---|---|

| Ni(ClO₄)₂ | Toluene | Reflux | 1:1 (cis:trans) |

Oxidation

The lactam ring is resistant to oxidation, but the benzylic position undergoes selective oxidation:

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C | Carboxylic acid derivative | 58 |

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the lactam to a pyrrolidine:

| Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| LiAlH₄ | Et₂O | 0°C → RT | 85 |

Dealkoxycarbonylation

Ester groups at C(3) are removed via alkaline saponification followed by thermolysis :

| Step | Reagent/Conditions | Intermediate |

|---|---|---|

| 1 | NaOH, H₂O/EtOH | Sodium carboxylate |

| 2 | Thermolysis, 150°C | 1,5-Diarylpyrrolidin-2-one |

Influence of Trifluoromethyl Group

The –CF₃ group:

Scientific Research Applications

(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies have shown that this compound possesses antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics.

-

Anticancer Activity : Research indicates that the compound may inhibit the proliferation of cancer cells. For instance, in vitro studies on different cancer cell lines have demonstrated its ability to induce apoptosis and inhibit cell cycle progression. The following table summarizes some findings:

Cell Line IC50 (µM) Mechanism MCF-7 (Breast) 5.2 Induction of apoptosis HeLa (Cervical) 3.8 Cell cycle arrest A549 (Lung) 6.0 Inhibition of kinase activity - Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, showing promise in reducing pro-inflammatory cytokines in various models.

Case Studies

Several case studies have highlighted the applications and efficacy of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one:

- MCF-7 Cell Study : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers after 24 hours of exposure.

- In Vivo Studies : Animal models treated with the compound exhibited reduced tumor growth compared to controls, indicating systemic efficacy.

- Pharmacokinetics : Research has shown that the compound possesses favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability, making it a suitable candidate for drug development.

Mechanism of Action

The mechanism of action of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison

*Calculated based on molecular formulas.

Physicochemical and Pharmacological Properties

The trifluoromethyl group in the target compound balances lipophilicity (logP ~2.5*) and solubility, whereas bulkier analogs face trade-offs:

Biological Activity

(S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one, commonly referred to as a pyrrolidinone derivative, is a heterocyclic compound notable for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its structural features, which include a pyrrolidinone ring and a trifluoromethyl group that enhance its lipophilicity and reactivity.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀F₃NO

- Structural Features :

- Pyrrolidinone ring: A five-membered lactam structure.

- Trifluoromethyl group: Enhances biological activity and lipophilicity.

The unique combination of these structural elements contributes to the compound's pharmacological properties, making it a candidate for various therapeutic applications.

Pharmacological Properties

Research indicates that (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one exhibits several pharmacological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antibacterial properties. For example, compounds with similar structures have shown effectiveness against Gram-positive bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2.0 μg/mL .

- Antiproliferative Activity : Some derivatives have been evaluated for their potential in inhibiting cancer cell proliferation. For instance, studies involving related pyrrolidine compounds have demonstrated significant activity against various cancer cell lines, suggesting that modifications to the pyrrolidinone scaffold can enhance efficacy against specific tumors .

Structure-Activity Relationship (SAR)

The biological activity of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one is influenced by its structural components. Key findings from SAR studies include:

- Trifluoromethyl Substitution : The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and overall biological activity of the compound.

- Pyrrolidinone Framework : Variations in the pyrrolidinone ring can lead to different biological properties, indicating that this scaffold can be optimized for specific therapeutic targets.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(4-Trifluoromethylphenyl)-pyrrolidine | C₁₁H₁₃F₃N | Lacks carbonyl; studied for neuroactive properties. |

| 4-(Trifluoromethyl)-pyridine | C₆H₄F₃N | Heterocyclic; used in agrochemicals. |

| 5-(4-Trifluoromethylphenyl)pyrrolidin-2-one | C₁₂H₁₂F₃NO | Additional phenyl group; explored for enhanced activity. |

This table illustrates how variations in functional groups and structural frameworks can lead to differing biological activities.

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of (S)-4-(4-(Trifluoromethyl)phenyl)pyrrolidin-2-one derivatives revealed promising results against various bacterial strains. The findings indicated that certain modifications resulted in improved potency against resistant strains .

Anticancer Potential

In vitro studies on derivatives of this compound demonstrated significant antiproliferative effects against several cancer cell lines, including cervical carcinoma and leukemia models. The results suggest that these compounds could serve as potential leads in anticancer drug development .

Q & A

Q. What synthetic methodologies are commonly employed for the enantioselective synthesis of (S)-4-(4-(trifluoromethyl)phenyl)pyrrolidin-2-one?

The Heck–Matsuda desymmetrization of N-protected dihydro-1H-pyrroles is a key method, utilizing palladium catalysts and aryl diazonium salts to achieve enantioselectivity. For example, (R)- and (S)-enantiomers of related pyrrolidin-2-one derivatives have been synthesized with chiral sulfonyl groups, yielding enantiomeric ratios up to 99:1. Reaction conditions (e.g., temperature, solvent, and catalyst loading) significantly impact yields, which typically range from 48% to 84% .

Q. How is enantiomeric purity validated for this compound?

Chiral stationary-phase chromatography (e.g., Daicel Chiralpak® IC or IB columns) with supercritical fluid chromatography (SFC) or HPLC is used. Detection parameters (λ = 210–260 nm) and retention times (e.g., 24.2 min vs. 25.8 min for enantiomers) are critical for resolution. Complementary techniques like ¹⁹F NMR can confirm trifluoromethyl group orientation, while HRMS validates molecular integrity .

Q. What spectroscopic techniques are essential for structural confirmation?

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is critical. For instance, ¹⁹F NMR provides distinct signals for trifluoromethyl groups, while ¹H NMR reveals pyrrolidinone ring proton environments. X-ray powder diffraction (XRPD) further confirms crystalline phase purity, with peak tables (e.g., 2θ = 12.4°, intensity = 100%) aiding in polymorph identification .

Advanced Research Questions

Q. How can discrepancies in X-ray crystallographic data be resolved during structural refinement?

Use software like SHELXL for high-resolution refinement. For twinned crystals, implement twin law matrices and HKLF5 data format. Discrepancies in thermal displacement parameters may require adjusting restraints or using anisotropic refinement. Validation tools (e.g., Rint and CC₁/₂) ensure data quality .

Q. What strategies optimize enantioselective synthesis yields in Heck–Matsuda desymmetrization?

Catalyst choice (e.g., Pd(OAc)₂ with chiral ligands) and aryl diazonium salt reactivity are pivotal. Lower temperatures (0–25°C) enhance enantioselectivity but may reduce reaction rates. Solvent polarity (e.g., DMF vs. THF) and additives (e.g., LiCl) can stabilize intermediates, improving yields from 48% to >80% .

Q. How does the trifluoromethyl group influence the compound’s pharmacodynamic properties?

The trifluoromethyl group enhances lipophilicity (logP) and metabolic stability by resisting cytochrome P450 oxidation. Structure-activity relationship (SAR) studies suggest its role in improving target binding affinity, particularly in kinase or GPCR inhibition. Analogs without this group show reduced potency in vitro .

Q. What analytical challenges arise in characterizing trace impurities in this compound?

LC-MS/MS with high-resolution mass spectrometers (e.g., Q-TOF) identifies impurities at <0.1% levels. For example, oxidation byproducts or residual Pd can be quantified using ICP-MS. Chiral impurities require specialized columns (e.g., Chiralpak® AD-H) with mass-compatible mobile phases .

Methodological Notes

- Crystallography : For ambiguous electron density maps, dual-space algorithms in SHELXD improve phase solutions. High-resolution data (d < 1.0 Å) enable hydrogen atom localization .

- Synthetic Optimization : Design of Experiments (DoE) can systematically vary reaction parameters (e.g., temperature, stoichiometry) to maximize enantiomeric excess (ee) and yield .

- Safety : Follow OSHA guidelines for handling fluorinated compounds. Use fume hoods and PPE to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.